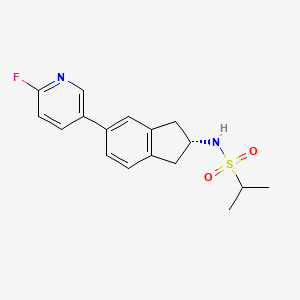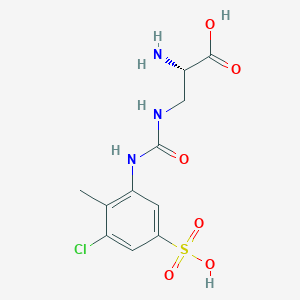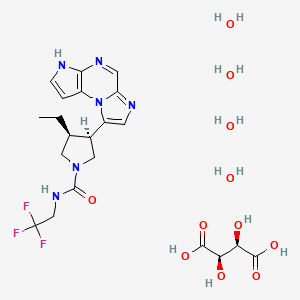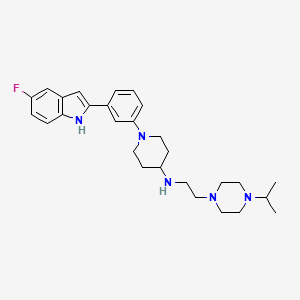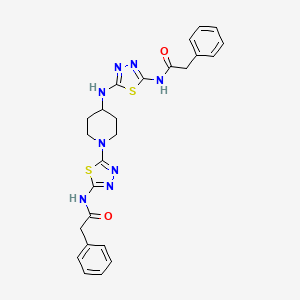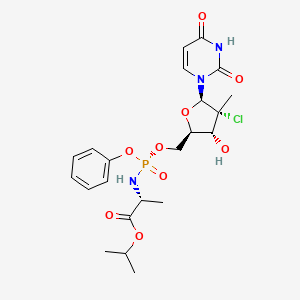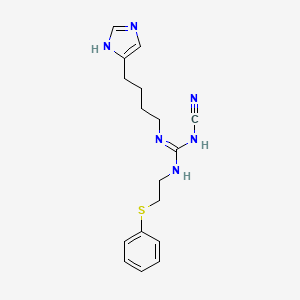
维帕他韦
描述
Velpatasvir is a direct-acting antiviral medication used in combination with sofosbuvir to treat chronic hepatitis C virus (HCV) infections. It is effective against all six major genotypes of HCV. Velpatasvir works by inhibiting the non-structural protein 5A (NS5A), which is essential for viral replication and assembly .
科学研究应用
作用机制
韦帕他斯维通过抑制 NS5A 蛋白发挥作用,该蛋白对 HCV 的复制和组装至关重要。通过阻断该蛋白,韦帕他斯维阻止病毒复制和组装新的病毒颗粒。 这种抑制导致病毒载量的降低,并有助于患者获得持续的病毒学应答 (SVR) .
生化分析
Biochemical Properties
Velpatasvir interacts with the NS5A protein, inhibiting its function and thereby preventing viral replication . It has a significantly higher barrier to resistance than the first generation NS5A inhibitors .
Cellular Effects
Velpatasvir has a profound effect on cells infected with the Hepatitis C Virus. By inhibiting the NS5A protein, Velpatasvir disrupts the virus’s ability to replicate and assemble within the cell . This leads to a reduction in viral load and can ultimately result in the eradication of the virus from the body .
Molecular Mechanism
The molecular mechanism of Velpatasvir involves its action as a defective substrate for the NS5A protein . This protein is essential for the replication and assembly of the Hepatitis C Virus. By binding to NS5A, Velpatasvir prevents it from functioning properly, thereby disrupting the life cycle of the virus .
Temporal Effects in Laboratory Settings
In laboratory settings, Velpatasvir has been shown to produce rapid and sustained viral suppression at all monotherapy dose levels in HCV-infected individuals .
Metabolic Pathways
Velpatasvir is metabolized in the liver by the enzymes CYP2B6, CYP2C8, and CYP3A4 . It is both an inhibitor and a substrate of the transporter proteins P-glycoprotein (Pgp), ABCG2, OATP1B1, and OATP1B3 .
Transport and Distribution
Velpatasvir is transported and distributed within cells and tissues via transporter proteins including P-glycoprotein (Pgp), ABCG2, OATP1B1, and OATP1B3 .
Subcellular Localization
The subcellular localization of Velpatasvir is not explicitly stated in the available literature. Given its mechanism of action, it is likely that it interacts with the NS5A protein in the cytoplasm where Hepatitis C Virus replication and assembly occur .
准备方法
合成路线和反应条件
韦帕他斯维的合成涉及多个步骤,从易得的起始原料开始。 合成中的关键中间体之一是式 5 化合物,该化合物进一步转化为韦帕他斯维或其药学上可接受的盐 . 该过程涉及使用各种试剂和溶剂,包括二甲基甲酰胺 (DMF) 和碳酸铯,在受控反应条件下进行 .
工业生产方法
韦帕他斯维的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺确保最终产品的产率和纯度高。 生产过程涉及严格的质量控制措施,以确保药物的一致性和安全性 .
化学反应分析
反应类型
韦帕他斯维经历了几种类型的化学反应,包括:
氧化: 韦帕他斯维在特定条件下可以被氧化,形成各种氧化产物。
还原: 还原反应可用于修饰韦帕他斯维中的某些官能团。
取代: 韦帕他斯维可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 反应条件,如温度和 pH 值,被仔细控制,以获得所需的产物 .
形成的主要产物
这些反应形成的主要产物取决于所用试剂和特定的反应条件。 例如,韦帕他斯维的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .
相似化合物的比较
韦帕他斯维与其他 NS5A 抑制剂如来迪帕韦和达克拉他韦进行比较。虽然所有这些化合物都抑制 NS5A 蛋白,但韦帕他斯维具有更高的抗药性屏障,并且对 HCV 的所有六种主要基因型均有效。 这使其成为治疗慢性 HCV 感染更有效和可靠的选择 .
类似化合物清单
- 来迪帕韦
- 达克拉他韦
- 奥比他韦
- 艾尔巴斯韦
属性
IUPAC Name |
methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUMDQMBHQXKK-CDIODLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722565 | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Velpatasvir's mechanism of action is likely similar to other selective NS5A inhibitors which bind domain I of NS5A consisting of amino acids 33-202. NS5A inhibitors compete with RNA for binding at this site. It is also thought that NS5A inhibitors bind the target during its action in replication when the binding site is exposed. Inhibition of NS5A is also known to produce redistribution of the protein to lipid droplets. The exact role of NS5A in RNA replication is not yet understood although it is known to be an important component. | |
| Record name | Velpatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1377049-84-7 | |
| Record name | Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velpatasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velpatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELPATASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Velpatasvir?
A1: Velpatasvir specifically targets the hepatitis C virus (HCV) NS5A protein. [, , , , , ] This protein is essential for HCV replication, virion assembly, and modulation of the host cellular response. [, ]
Q2: How does Velpatasvir exert its antiviral activity?
A2: Velpatasvir inhibits the function of the HCV NS5A protein, a key player in viral replication and assembly. [, , , , , ] While the exact mechanism remains under investigation, it's believed that Velpatasvir binding disrupts critical protein-protein interactions within the viral replication complex. This effectively halts the production of new viral particles. [, ]
Q3: Does Velpatasvir exhibit activity against all HCV genotypes?
A3: Yes, Velpatasvir has demonstrated potent pangenotypic antiviral activity, meaning it is effective against all major HCV genotypes (genotypes 1-6). [, , , , ] This pangenotypic activity makes it a valuable therapeutic option, simplifying treatment decisions for clinicians. [, ]
Q4: What is the molecular formula and weight of Velpatasvir?
A4: The molecular formula of Velpatasvir is C45H57N7O8, and its molecular weight is 831.98 g/mol. []
Q5: Is there spectroscopic data available for Velpatasvir?
A5: While the provided research papers do not specify particular spectroscopic data for Velpatasvir, various analytical techniques are employed for its characterization. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, often at a wavelength of 260 nm. [, , ] Thin-layer chromatography (TLC) with fluorescence detection is another method used for its sensitive and selective determination, particularly in biological matrices like human plasma. []
Q6: How stable is Velpatasvir under various storage conditions?
A6: While specific stability data is not outlined in the provided research, various studies utilize stability-indicating analytical methods, suggesting that Velpatasvir's stability profile is well-characterized. [, , ] These methods, often involving RP-HPLC or HPTLC, are designed to separate and quantify Velpatasvir from potential degradation products, allowing for the assessment of its stability under different storage conditions (temperature, humidity, light exposure). [, , ]
Q7: What are some formulation strategies used to improve Velpatasvir's bioavailability?
A7: Velpatasvir is formulated as a fixed-dose combination tablet with Sofosbuvir. [, , ] While the specific excipients used are not detailed in the provided research, the formulation is designed for oral administration and optimized for once-daily dosing. [, , ] This fixed-dose combination simplifies treatment regimens and potentially improves patient adherence. [, , ]
Q8: What types of in vitro studies have been conducted to evaluate Velpatasvir's antiviral activity?
A8: Velpatasvir's antiviral activity has been extensively evaluated in vitro using HCV replicon cell lines. [, ] These cell lines harbor a subgenomic HCV replicon, which allows for the continuous replication of the viral RNA. By measuring the inhibition of viral replication in these cells, researchers can determine the potency and efficacy of Velpatasvir. [, ]
Q9: Has resistance to Velpatasvir been observed in clinical trials?
A10: Yes, resistance to Velpatasvir has been observed in clinical trials, particularly in patients infected with HCV genotype 3 or those with pre-existing resistance-associated substitutions (RASs). [, , , ] These substitutions typically occur in the NS5A region of the HCV genome and can reduce the binding affinity of Velpatasvir to its target, leading to decreased drug efficacy. [, , , ]
Q10: What are the most common resistance-associated substitutions (RASs) for Velpatasvir?
A11: The most common RASs for Velpatasvir are found in the NS5A protein, with variations depending on the HCV genotype. For genotype 1a, common substitutions include M28G, A92K, and Y93H/N/R/W. In genotype 1b, the A92K substitution is frequently observed. [] Notably, the Y93H substitution can arise across multiple genotypes (1a, 1b, 2a, 3a, 4a). [] Genotype 6a exhibits distinct RASs, such as L31V and P32A/L/Q/R, which confer high-level resistance. [] The emergence of L31V in genotype 6a can further facilitate the development of resistance to Pibrentasvir via the emergence of L28S. []
Q11: Are there any specific biomarkers or diagnostics used in relation to Velpatasvir therapy?
A12: The primary biomarker for monitoring the effectiveness of Velpatasvir therapy is the HCV RNA level in the blood. Achieving a sustained virologic response (SVR), defined as undetectable HCV RNA at a specified time point after treatment completion, is the primary goal of therapy and signifies viral eradication. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What is known about the pharmacokinetics of Velpatasvir?
A13: Velpatasvir exhibits favorable pharmacokinetic properties. It is administered orally and is rapidly absorbed, reaching peak plasma concentrations within a few hours. [, ] It displays a long half-life, allowing for once-daily dosing. [, ]
Q13: Are there any known drug interactions with Velpatasvir?
A14: Yes, Velpatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. [, , ] Concomitant administration of Velpatasvir with strong CYP3A4 inducers (e.g., rifampin, carbamazepine) can decrease its plasma concentrations, potentially leading to reduced efficacy. [, , ] Conversely, strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase Velpatasvir exposure, necessitating dosage adjustments. [, , ] Additionally, the coadministration of Velpatasvir with proton pump inhibitors (PPIs) can reduce its absorption. [, ] This interaction can be mitigated by instructing patients to take Velpatasvir with a soda beverage, which enhances its solubility and absorption in the presence of PPIs. [, ]
Q14: What are the common adverse events associated with Velpatasvir?
A15: Velpatasvir is generally well-tolerated. The most common adverse events reported in clinical trials were typically mild and transient, including headache, fatigue, nausea, and nasopharyngitis. [, , , ]
Q15: Are there any specific patient populations where Velpatasvir use requires caution?
A16: Caution is advised when using Velpatasvir in patients with decompensated cirrhosis, as they may require ribavirin addition to the regimen for optimal outcomes. [, , ] Close monitoring for adverse events is essential in these patients. [, , ]
Q16: What are some areas of ongoing research related to Velpatasvir?
A16: Ongoing research efforts are focused on:
- Optimizing treatment duration: While 12 weeks of sofosbuvir-velpatasvir is effective for most patients, researchers are exploring shorter durations (e.g., 8 weeks) in specific populations to simplify treatment and reduce costs. [, ]
- Addressing resistance: Developing new HCV antivirals with distinct mechanisms of action is crucial to combat the emergence of resistance to existing drugs like Velpatasvir. [, ]
- Improving treatment outcomes in challenging populations: Research continues to optimize Velpatasvir-based regimens for patients with decompensated cirrhosis, those who have failed prior DAA therapy, and individuals with specific HCV genotypes that may be more challenging to treat. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


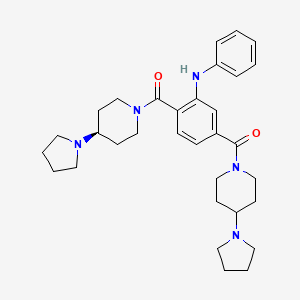

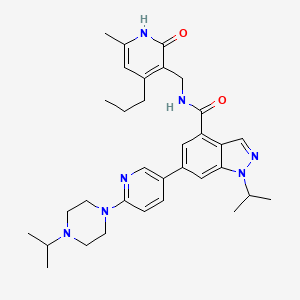
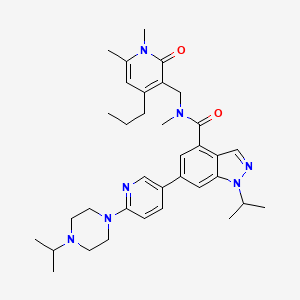
![methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]-methylamino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B611584.png)
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B611587.png)
